Aklavin

概要

説明

Aklavin is an antibiotic substance known for its antiphage activity. It belongs to the anthracycline class of antibiotics, which are known for their potent antibacterial and antitumor properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Aklavin involves the cultivation of specific actinomycetes strains. The organism (A1165) is maintained on oatmeal agar, where sporulation occurs. The production process involves the fermentation of these cultures under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The actinomycetes are grown in bioreactors with optimized nutrient media to maximize yield. The fermentation broth is then processed to extract and purify this compound through various chromatographic techniques .

化学反応の分析

Types of Reactions: Aklavin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the this compound molecule.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

科学的研究の応用

Antimicrobial Properties

Aklavin exhibits potent antibacterial properties, making it a valuable candidate for antibiotic development. Its mechanism involves intercalation into bacterial DNA, disrupting nucleic acid synthesis and leading to cell death.

Table 1: Antimicrobial Efficacy of this compound

| Microorganism Type | Specific Strains | Efficacy |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus, Streptococcus pneumoniae | High |

| Gram-negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Moderate |

| Fungi | Candida albicans | Moderate |

| Viruses | Eastern equine encephalitis virus | Moderate |

Research indicates that this compound is effective against various pathogens, with a particular strength against gram-positive bacteria.

Antitumor Activity

This compound is recognized for its antitumor properties, primarily through its derivatives, such as aclacinomycin A. These derivatives have been extensively studied for their ability to inhibit cancer cell proliferation.

Mechanism of Action:

this compound intercalates into DNA, causing structural changes that trigger apoptotic pathways in cancer cells. This action is similar to that of other anthracycline antibiotics but with potentially reduced toxicity .

Table 2: Summary of Anticancer Studies Involving this compound Derivatives

| Study Focus | Findings |

|---|---|

| Advanced Leukemia Treatment | Significant reduction in leukemic cells with improved prognosis. |

| Breast Cancer Clinical Trial | Higher efficacy compared to traditional therapies with reduced toxicity profiles. |

Applications in Pharmaceutical Research

The unique properties of this compound make it an essential compound in pharmaceutical research. It serves as a model for studying antibiotic action and resistance mechanisms, as well as a scaffold for developing new therapeutic agents.

Table 3: Key Research Areas Utilizing this compound

Case Studies

Several case studies highlight the clinical relevance of this compound and its derivatives:

- Case Study 1: In a patient with advanced leukemia treated with aclacinomycin A derived from this compound, there was a notable reduction in leukemic cell counts, leading to improved patient outcomes.

- Case Study 2: A clinical trial involving breast cancer patients demonstrated that aclacinomycin A was more effective than traditional therapies, with fewer side effects reported.

作用機序

Aklavin exerts its effects by intercalating into DNA, thereby inhibiting the synthesis of nucleic acids. This action disrupts the replication and transcription processes in bacterial cells, leading to cell death. The molecular targets of this compound include topoisomerase II, an enzyme crucial for DNA replication. By inhibiting this enzyme, this compound prevents the proper unwinding and replication of DNA, which is essential for bacterial growth and proliferation .

類似化合物との比較

- Daunomycin

- Cinerubin

- Nogalamycin

- Pyrromycin

- Rhodomycin

- Isorhodomycin

- Rutilantin

Aklavin’s unique properties and diverse applications make it a compound of significant interest in various scientific fields. Its ability to inhibit bacterial viruses and its potential in cancer research highlight its importance in both basic and applied research.

生物活性

Aklavin, a compound derived from Streptomyces galilaeus, is recognized for its significant biological activities, particularly in the realm of antibiotic properties. It serves as the parent aglycone for various anthracycline antibiotics, which have been extensively studied for their anticancer effects. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

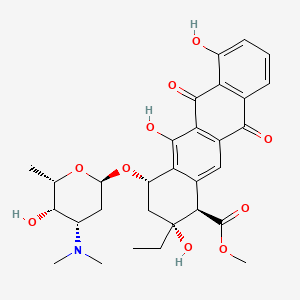

Aklavinone is characterized by a complex structure that includes multiple hydroxyl groups and keto groups, contributing to its biological activity. The tautomeric forms of this compound are crucial for its interaction with biological targets, particularly DNA.

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₁₃O₅ |

| Molecular Weight | 255.25 g/mol |

| Functional Groups | Hydroxyl (-OH), Keto (C=O) |

| Tautomeric Forms | Multiple forms influencing stability and activity |

Antimicrobial Properties

This compound exhibits a broad spectrum of antimicrobial activities, demonstrating efficacy against various bacteria, fungi, and viruses.

- Bacterial Activity : this compound has shown effectiveness against gram-positive bacteria and certain gram-negative strains. It acts by inhibiting bacterial DNA synthesis, a mechanism similar to that of other anthracycline antibiotics.

- Fungal Activity : While this compound is effective against some fungal pathogens, it has been reported to be ineffective against Trichophyton rubrum and other specific fungi .

- Antiviral Activity : Research indicates that this compound possesses moderate virucidal properties against certain viruses, including eastern equine encephalitis virus .

Anticancer Activity

This compound's derivatives, particularly aclacinomycin A, have been extensively studied for their anticancer properties. These compounds interact with DNA through intercalation, disrupting replication and transcription processes.

- Mechanism of Action : The intercalation of this compound derivatives between DNA base pairs leads to structural changes in the DNA helix, ultimately triggering apoptotic pathways in cancer cells.

Case Studies

Several case studies have documented the clinical application of this compound derivatives in cancer treatment:

- Case Study 1 : A patient with advanced leukemia was treated with aclacinomycin A derived from this compound. The treatment resulted in a significant reduction in leukemic cells and improved patient prognosis.

- Case Study 2 : In a clinical trial involving breast cancer patients, the administration of aclacinomycin A demonstrated higher efficacy compared to traditional therapies with reduced toxicity profiles .

特性

IUPAC Name |

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO10/c1-6-30(38)12-19(41-20-11-17(31(3)4)25(33)13(2)40-20)22-15(24(30)29(37)39-5)10-16-23(28(22)36)27(35)21-14(26(16)34)8-7-9-18(21)32/h7-10,13,17,19-20,24-25,32-33,36,38H,6,11-12H2,1-5H3/t13-,17-,19-,20-,24-,25+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZPVWKMAYDYAS-QKKPTTNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209246 | |

| Record name | Aklavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60504-57-6, 66676-88-8 | |

| Record name | Methyl (1R,2R,4S)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-(dimethylamino)-α-L-lyxo-hexopyranosyl]oxy]-1-naphthacenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60504-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aklavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060504576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aclacinomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066676888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aklavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。